molecular formula C3H5ClO B048189 Propionyl chloride CAS No. 79-03-8

Propionyl chloride

Cat. No. B048189
CAS RN: 79-03-8
M. Wt: 92.52 g/mol
InChI Key: RZWZRACFZGVKFM-UHFFFAOYSA-N
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Description

Propionyl chloride, known chemically as CH3CH2COCl, is a compound that has been the subject of various studies due to its interesting molecular structure and behavior. It is known for its existence in different conformers and has been investigated through techniques like gas-phase electron diffraction and microwave spectroscopy (Dyngeseth, Schei, & Hagen, 1984).

Synthesis Analysis

Propionyl chloride can be synthesized using propanoic acid and triphosgene as raw materials. The optimal conditions for this process include a reaction temperature of 50℃ and a specific molar ratio of triphosgene to propanoic acid, yielding a product with over 99.9% purity (Xu Qun, 2006).

Molecular Structure Analysis

The molecular structure of propionyl chloride features a mix of two conformers. Studies using gas-phase electron diffraction revealed various structural parameters like bond lengths and torsion angles, indicating the presence of anti and gauche forms (Dyngeseth, Schei, & Hagen, 1984).

Chemical Reactions and Properties

Propionyl chloride undergoes decomposition when exposed to low energy electrons, leading to the formation of various fragments like Cl− and COCl−. This process involves temporary occupation of molecular orbitals like πCO* and σC–Cl* (Bald, Illenberger, & Ingólfsson, 2007).

Physical Properties Analysis

The physical properties of propionyl chloride have been studied through spectroscopic methods. Investigations using chirped pulse Fourier transform microwave spectroscopy provided insights into its geometric and electronic structural effects, particularly when comparing propionyl chloride with perfluoropropionyl chloride (Grubbs, Powoski, Jojola, & Cooke, 2010).

Chemical Properties Analysis

An important aspect of propionyl chloride's chemical properties is its rotational isomerism, as explored through electron diffraction studies. These studies have determined structural parameters like bond lengths and angles, confirming the presence of trans and gauche isomers in its vapor phase (Morino & Kuchitsu, 1958).

Scientific Research Applications

  • Antifungal Properties : Propionate, derived from propionyl chloride, inhibits the growth of Aspergillus nidulans on glucose by inhibiting CoA-dependent enzymes like pyruvate dehydrogenase and succinyl-CoA synthetase (Brock & Buckel, 2004).

  • Biogenic Amine Analysis : Propionylation is used for isolating and determining a wide range of biogenic amines from biological materials by gas chromatography (Hiemke, Kauert & Kalbhen, 1978).

  • Photodissociation Studies : Propionyl chloride decomposition in an argon matrix at 10 K results in methyl ketene, CH3CHCO, and HCl as photoproducts, providing insights into chemical reactions and properties (Winter et al., 1998).

  • Medical Application : Propionyl-L-carnitine improves walking distance and quality of life in patients with intermittent claudication (Brevetti, Diehm & Lambert, 1999).

  • Pharmacokinetic Studies : Chemoenzymatic synthesis of no-carrier-added [carbonyl-11C]propionyl L-carnitine is developed for pharmacokinetic studies in human subjects using PET (Davenport et al., 1997).

  • Synthesis and Analysis : Propionyl chloride is used in the synthesis of various compounds and in analytical techniques. For example, it enhances signal intensity in the LC-ESI/MS/MS assay for quantification of propofol (Beaudry et al., 2005).

  • Microbial Fermentation : Propionic acid, derived from propionyl chloride, has applications in the food, cosmetic, plastics, and pharmaceutical industries. It is produced through microbial fermentation (Gonzalez-Garcia et al., 2017).

  • High-Purity Synthesis : The synthesis of high-purity propionyl chloride using triphosgene and propanoic acid yields 80.3% with a purity of over 99.9% (Xu Qun, 2006).

  • Extraction Processes : Aliquat 336 can extract propionic acid from various amine concentrations in various solvents (Uslu & Inci, 2007).

Safety And Hazards

Propionyl chloride is considered hazardous . It is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled . It reacts violently with water .

Future Directions

Propionyl chloride is used in the illicit manufacture of the controlled substance fentanyl, as well as fentanyl analogues, and fentanyl-related substances . The Drug Enforcement Administration is considering listing propionyl chloride as a list I chemical . They are soliciting information on the current uses of propionyl chloride (other than for the synthesis of fentanyl) in order to properly determine the effect such a proposed action would have on legitimate industry .

properties

IUPAC Name

propanoyl chloride
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InChI

InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3
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InChI Key

RZWZRACFZGVKFM-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)Cl
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Molecular Formula

C3H5ClO
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DSSTOX Substance ID

DTXSID4058819
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Molecular Weight

92.52 g/mol
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Physical Description

Propionyl chloride appears as a colorless liquid with a pungent odor. Corrosive and very irritating to skin and eyes. Used to make other chemicals., Liquid with a pungent odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
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Boiling Point

80 °C
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Flash Point

54 °F (NFPA, 2010), 54 °F (12 °C)
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Solubility

Soluble in ether
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Density

1.0646 g/cu cm at 20 °C
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Vapor Density

3.2 (Air = 1)
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Product Name

Propionyl chloride

Color/Form

Colorless liquid

CAS RN

79-03-8
Record name PROPIONYL CHLORIDE
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Melting Point

-94 °C
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Synthesis routes and methods I

Procedure details

If X is the carboxyl group O—C(O)—R5, carboxylic anhydrides are obtained. If R1 and R5 are each methyl, acetic anhydride is obtained, this being prepared industrially from acetic acid via the dehydration to give the ketene and subsequent addition of acetic acid (Weissermel, Arpe, Industrielle organische Chemie, 3rd edition, VCH, 1988, pages 193-194). Propionic anhydride can be obtained from propionic acid by dewatering, or by reaction with propionyl chloride. Mixed anhydrides in which R5 is not methyl or ethyl can be obtained from acetic acid or propionic acid via acetyl chloride or propionyl chloride with subsequent reaction of the corresponding carboxylic acid (Ullmanns Encyklopädie der technishen Chemie, 4th edition, 1980, Verlag Chemie GmbH, Volume 19, page 457).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

46.9 g (0.44 tool) of butyryl chloride are added dropwise to a suspension of 93.3 g (0.7 tool) of AlCl3 in 100 ml of methylene chloride in the course of 30 minutes, while stirring and cooling to -10° to -5°. A solution of 22.3 g (0.1 tool) of N-butylcarbazole in 50 ml of CH2Cl2 is then added dropwise at -10° to -5° in the course of 2 hours. The suspension is stirred at 0° to 20° for 16 hours and then poured onto ice. The emulsion formed is extracted twice with CHCl3 and the extract is washed with water, dried over MgSO4 and evaporated. The crude 3,6-dibutyryl-9-butyl-9H-carbazole is re-crystallized from 80 ml of ethanol. The resulting crystals have a melting point of 107°-109°. 3,6-Dipropionyl-9-butyl-9H-carbazole, which has a melting point of 142°-144° is obtained in an analogous manner from 81.4 g of propionyl chloride and 44.7 g of N-butylcarbazole.
Quantity
46.9 g
Type
reactant
Reaction Step One
Name
Quantity
93.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,650
Citations
GS Grubbs, RA Powoski, D Jojola… - The Journal of Physical …, 2010 - ACS Publications
… Propionyl chloride and perfluoropropionyl chloride have … substituted isotopologues of propionyl chloride were observed. … geometric structure of propionyl chloride and perfluoropropionyl …
Number of citations: 31 pubs.acs.org
ZR Wei, XP Zhang, WB Lee, B Zhang… - The Journal of Chemical …, 2009 - pubs.aip.org
… In the photodissociation of propionyl chloride in an argon … UV photolysis of gas-phase propionyl chloride, the C–Cl bond … study the photodissociation of propionyl chloride in one-color …
Number of citations: 18 pubs.aip.org
H Karlsson - Journal of Molecular Structure, 1976 - Elsevier
… acetyl chloride as molecular models for the propionyl chloride molecule, good agreement is … identical in the two molecules propionyl fluoride and propionyl chloride (see Table 2). No in-…
Number of citations: 25 www.sciencedirect.com
PR Winter, B Rowland, WP Hess… - The Journal of …, 1998 - ACS Publications
… the photodecomposition products of propionyl chloride, CH 3 … the vibrational modes for propionyl chloride in Ar and for the … methyl ketene and propionyl chloride vibrational frequencies. …
Number of citations: 36 pubs.acs.org
S Dyngeseth, SH Schei, K Hagen - Journal of molecular structure, 1984 - Elsevier
The molecular structure of propionyl chloride, CH 3 CH 2 COCl, has been investigated by gas-phase electron diffraction at nozzle temperatures of 293, 367 and 488 K. Rotational …
Number of citations: 13 www.sciencedirect.com
I Bald, E Illenberger, O Ingólfsson - Chemical physics letters, 2007 - Elsevier
… Here we report on the first study of the interaction of propionyl chloride with low energy … in the degradation of propionyl chloride and related compounds in the earth’s atmosphere. …
Number of citations: 4 www.sciencedirect.com
SG Frankiss, W Kynaston - Spectrochimica Acta Part A: Molecular …, 1975 - Elsevier
The ir spectra from 60 to 4000 cm −1 , and the Raman spectra with polarization data, are reported for propionyl fluoride, propionyl chloride and propionyl bromide. Infrared band …
Number of citations: 21 www.sciencedirect.com
IOO Korhonen - Journal of Chromatography A, 1981 - Elsevier
… Photochlorination of propionyl chloride was carried out at room- temperature in the liquid phase by bubbling chlorine through the stirred propionyl chloride solution (0.25 mol, 23.0 g). …
Number of citations: 18 www.sciencedirect.com
F Mata, JL Alonso - Journal of Molecular Structure, 1979 - Elsevier
… also been made of molecules structurally similar to propionyl chloride eg 1-propanal [2] and … This work was therefore limited to the cis conformer of propionyl chloride, its structure being …
Number of citations: 2 www.sciencedirect.com
JR Durig, AQ McArver, HV Phan… - The Journal of Physical …, 1991 - ACS Publications
The far infrared spectrum (375 to 30 cm'1) of gaseous propionyl chloride has been recorded at a resolution of 0.10 cm" 1. A substantial number of bands have been assigned to both …
Number of citations: 23 pubs.acs.org

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